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Compound of Interest

5-(Chloromethyl)-2-methylquinolin-
Compound Name:

8-ol
CAS No.: 114590-58-8
Cat. No.: B11897703

Get Quote

Executive Summary & Compound Identity

5-(Chloromethyl)-2-methylquinolin-8-ol (often handled as its hydrochloride salt, CAS: 10136-
57-9) is a bifunctional quinoline derivative. It serves as a high-value electrophilic intermediate in
the synthesis of neuroprotective agents, chelators, and antimicrobial drugs (e.g., piperazine-
linked derivatives).

Its solubility profile cannot be decoupled from its chemical reactivity. The presence of the 5-
chloromethyl group (a benzylic halide analog) confers high susceptibility to nucleophilic attack
(solvolysis) in protic solvents. Therefore, this guide prioritizes kinetic solubility and solvent
compatibility over thermodynamic equilibrium data, which is often chemically invalid for this
species.

Physicochemical Identity Matrix
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Parameter Value | Characteristic Context
Molecular Formula C10HsCINO MW: 193.63 g/mol
Physical State Pale yellow crystalline solid Hygroscopic (as HCI salt)
Melting Point 128-130°C (Free Base) Decomposes upon melting
Predicted LogP 3.48+04 Highly Lipophilic
] pKai = 4.6 (NH*), pKaz = 9.5 ]
pKa (Estimated) Amphoteric nature
(OH)
o ] Sensitive to
Reactivity Class Alkylating Agent

hydrolysis/solvolysis

The Solubility-Stability Nexus

The core challenge in handling this compound is the competition between dissolution and
degradation.

The Hydrolysis Mechanism

In aqueous media (pH > 5), the chloromethyl group undergoes hydrolysis to form the
hydroxymethyl derivative. This reaction is accelerated by heat and basic pH. In alcohols
(methanol/ethanaol), solvolysis yields the corresponding ether.

@) Nl Nucleophilic Substitution (SN1/SN2) _ [ = 0 e s o e
2 B = (Polar / Inactive)
) Etherification [ 5-(Alkoxymethyl)-2-methylquinolin-8-ol
ZOLI(Sohalvs:s) = (Solvolysis Impurity)

Figure 1: Degradation Pathways in Protic Solvents
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Solubility Profile by Solvent Class
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The following data synthesizes experimental observations from synthetic workups and
predicted physicochemical behavior.

Solvent Class Solubility Rating Stability Risk Recommendation

. Preferred for
Chlorinated (CHCls,

High (>50 mg/mL Low synthesis and
D) gh ( g/mL) y '
handling.
Use anhydrous; risk of
Polar Aprotic (DMSO, ] oxidation or
High (>100 mg/mL) Moderate o
DMF) polymerization over
time.
Avoid. Rapid
Very Low (<0.1 ) ]
Water (Neutral pH 7) High hydrolysis to alcohol
mg/mL) o
derivative.
o Stable in concentrated
Acidic Water (0.1M ' _
HCl) Moderate (as Salt) Moderate acid; hydrolyzes in
dilute acid over time.
Recrystallization only
Alcohols (EtOH, ] (rapid cooling required
Moderate (Hot) High
MeOH) to prevent ether

formation).

Experimental Protocols
Protocol A: Kinetic Solubility Determination (Non-
Equilibrium)

Standard shake-flask methods (24-48h) are invalid due to degradation. Use this kinetic protocol

to estimate "usable” solubility.
Objective: Determine maximum concentration before precipitation or degradation occurs.

e Preparation: Prepare a 10 mM stock solution in anhydrous DMSO.
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e Spiking: Into a 96-well plate containing aqueous buffer (pH 2.0, 4.0, 7.4), spike the DMSO
stock to final concentrations of 10, 50, and 100 uM.

 Incubation: Shake for 30 minutes at 25°C. (Do not exceed 1 hour).
e Analysis:

o Filter via 0.22 um PTFE membrane.

o Analyze filtrate immediately via LC-MS/MS.

o Critical QC: Monitor for the specific mass transition of the hydrolysis product (M-CI+OH) to
confirm if the measured solubility represents the parent or the degradant.

Protocol B: Purification & Recrystallization (Solubility-
Driven)

Based on differential solubility in protic vs. aprotic systems.

Dissolution: Dissolve crude solid in minimal volume of hot Ethanol (60°C).

Acidification: Add concentrated HCI dropwise if handling the base to stabilize the nitrogen.

Precipitation: Rapidly add cold Hexane or Diethyl Ether (antisolvent).

Filtration: Filter immediately and wash with anhydrous acetone.

Drying: Vacuum dry at <40°C over P20s. Avoid oven drying >60°C to prevent thermal
decomposition.

pH-Dependent Solubility Logic

The compound exhibits a U-shaped solubility curve typical of amphoteric quinolines, but with a
stability twist.
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Figure 2: pH-Solubility-Stability Relationship
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¢ pH < 4: The quinoline nitrogen is protonated (

). Solubility increases significantly. The positive charge also inductively deactivates the
chloromethyl group, slightly retarding hydrolysis (kinetic stability).

* pH 5-8: The molecule exists largely as the neutral free base or zwitterion. Solubility is at its
nadir (Intrinsic Solubility,

).

e pH > 10: The phenolic hydroxyl deprotonates (
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). Solubility increases, but the electron-rich phenolate pushes electron density into the ring,
accelerating the expulsion of the chloride leaving group. Hydrolysis is fastest here.

Storage and Handling Recommendations

To maintain the integrity of the solubility profile for future experiments:
» Storage: Store at -20°C under Argon/Nitrogen atmosphere.
» Container: Amber glass (protect from light-induced radical degradation).
e Solution Stability:
o DMSO Stock: Stable for ~1 week at 4°C.

o Aqueous Solution: Prepare fresh immediately before use.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2026 BenchChem. All rights reserved. 7/8 Tech Support


https://www.echemi.com/products/pd180810140185-5-chloromethylquinolin-8-ol-hydrochloride.html
https://pubchem.ncbi.nlm.nih.gov/compound/13224
https://pubchem.ncbi.nlm.nih.gov/compound/13224
https://www.researchgate.net/publication/274444838_Gelation_Behavior_of_5-Chloro-8-hydroxyquinoline_an_Antituberculosis_Agent_in_Aqueous_Alcohol_Solutions
https://www.jmaterenvironsci.com/Document/vol7/vol7_N1/38-JMES-2111-2015-El%20Faydy.pdf
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB31492078.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB31492078.htm
https://www.chemsynthesis.com/base/chemical-structure-23406.html
https://webbook.nist.gov/cgi/cbook.cgi?ID=826-81-3
https://www.isca.me/rjrs/archive/v2/iISC-2012/12.ISCA-ISC-2012-4CS-22.pdf
https://www.mdpi.com/1420-3049/6/3/M208
https://www.benchchem.com/product/b11897703/docs#technical-guide-solubility-stability-profile-of-5-chloromethyl-2-methylquinolin-8-ol
https://www.benchchem.com/product/b11897703/docs#technical-guide-solubility-stability-profile-of-5-chloromethyl-2-methylquinolin-8-ol
https://www.benchchem.com/product/b11897703/docs#technical-guide-solubility-stability-profile-of-5-chloromethyl-2-methylquinolin-8-ol
https://www.benchchem.com/product/b11897703/docs#technical-guide-solubility-stability-profile-of-5-chloromethyl-2-methylquinolin-8-ol
https://www.benchchem.com/product/b11897703?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11897703?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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